

Application Notes and Protocols: Ranolazine in Cardiac Models

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A Representative Voltage-Gated Sodium Channel Inhibitor

Note: Initial searches for "VGSCs-IN-1" did not yield information on a specific molecule with this designation. Therefore, this document provides detailed application notes and protocols for Ranolazine, a well-characterized inhibitor of voltage-gated sodium channels (VGSCs), as a representative example for researchers, scientists, and drug development professionals working with cardiac models.

Introduction

Ranolazine is an antianginal agent that selectively inhibits the late inward sodium current (INaL) in cardiomyocytes.[1][2] Under pathological conditions such as myocardial ischemia, the late sodium current is enhanced, leading to an increase in intracellular sodium concentration ([Na+]i).[3] This elevation in [Na+]i promotes reverse-mode operation of the sodium-calcium exchanger (NCX), resulting in intracellular calcium ([Ca2+]i) overload.[4][5] Calcium overload contributes to electrical instability, mechanical dysfunction (impaired relaxation), and increased diastolic wall stress, which can further compromise coronary blood flow.[2][3] By inhibiting the late sodium current, Ranolazine mitigates these detrimental effects without significantly altering heart rate or blood pressure.[2][5]

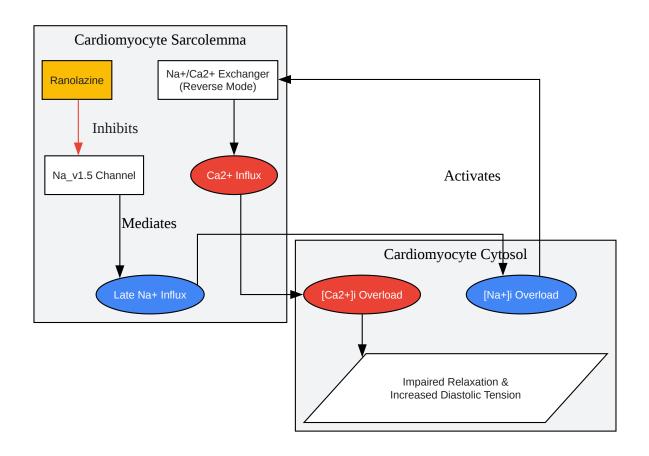
Mechanism of Action

Ranolazine's primary mechanism of action is the potent and selective inhibition of the late sodium current (INaL) conducted by the cardiac sodium channel, Nav1.5.[3][6] This inhibition is



use-dependent, meaning its efficacy increases with higher heart rates (tachycardia).[1] The reduction in the late sodium current prevents the pathological increase in intracellular sodium, thereby attenuating the subsequent calcium overload via the sodium-calcium exchanger.[4][5] This leads to improved myocardial relaxation and a reduction in diastolic tension.[7]

Signaling Pathway of Ranolazine in Cardiomyocytes



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Mechanism of Ranolazine in Cardiomyocytes

Quantitative Data

The following tables summarize the quantitative effects of Ranolazine on various parameters in cardiac models.



Table 1: Inhibitory Concentrations (IC50) of Ranolazine on Sodium Currents

Current	Species/Cell Type	IC50 (μM)	Reference(s)	
Late INa	Canine Ventricular Myocytes	5.9 - 6.5	[1][8]	
Late INa (R1623Q mutant)	HEK293 cells 7.5 (at 0.1 Hz)		[9]	
Peak INa	Canine Ventricular Myocytes	294	[8]	
Peak INa (Wild-Type)	HEK293 cells	430 (at 0.1 Hz)	[9]	
IKr (hERG)	Canine Ventricular Myocytes	11.5	[6][10]	

Table 2: Effects of Ranolazine on Action Potential Duration (APD) in Canine Ventricular Myocytes

Ranolazine Conc. (μΜ)	APD90 Change (ms) at 0.5 Hz (Failing Hearts)	Reference
5	Shortened from 516±51 to 304±22	[8]
10	Shortened from 516±51 to 212±34	[8]
20	Shortened from 516±51 to 160±11	[8]

Table 3: Effects of Ranolazine on Intracellular Calcium and Myocardial Function



Parameter	Model	Ranolazine Concentration	Effect	Reference
Diastolic [Ca2+]i	Ischemia- Reperfusion (Rat Cardiomyocytes)	Not specified	Prevents increase	[11]
[Ca2+]i Transient Amplitude	Ischemia- Reperfusion (Rat Cardiomyocytes)	Not specified	Preserves amplitude	[11]
Diastolic Tension	Failing Canine Myocytes (High- frequency stimulation)	5 and 10 μM	Prevents increase	[8]
Left Ventricular Relaxation Time	LQT3 Patients	Therapeutic infusion	13% improvement	[1]

Experimental ProtocolsPreparation of Ranolazine Stock Solution

For in vitro experiments, Ranolazine can be prepared as a stock solution in Dimethyl Sulfoxide (DMSO).

• Reagent: Ranolazine powder.

Solvent: DMSO.

Procedure:

- To prepare a 10 mM stock solution, dissolve 4.275 mg of Ranolazine (Molar Mass: 427.5 g/mol) in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.



Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
 [12]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of late sodium currents (INaL) in isolated ventricular myocytes.

Experimental Workflow for Patch-Clamp Analysis



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Workflow for Patch-Clamp Electrophysiology

Materials:

- Isolated ventricular myocytes.
- Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).
- Borosilicate glass capillaries for pipette fabrication.
- Perfusion system.
- Extracellular (bath) solution (in mM): 136 NaCl, 5.4 KCl, 1 MgCl2, 1 CaCl2, 0.33 NaH2PO4,
 5 HEPES, and 10 dextrose (pH adjusted to 7.4 with NaOH).[4]
- Intracellular (pipette) solution.
- Ranolazine stock solution.

Procedure:



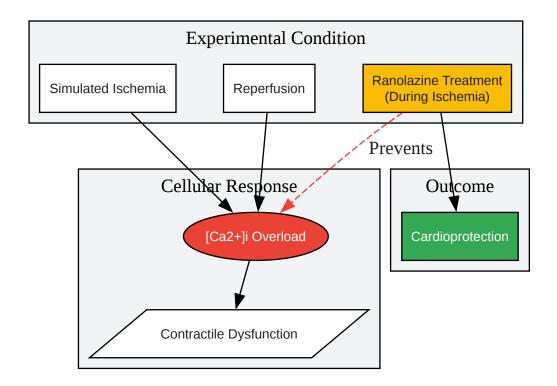
- Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., canine, rabbit) using established enzymatic digestion protocols.[8]
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 0.6-0.8 M Ω when filled with intracellular solution.[8]
- Patching and Recording:
 - Transfer isolated myocytes to the recording chamber on the microscope stage and perfuse with extracellular solution at room temperature (22-24°C).[8]
 - Establish a giga-ohm seal between the patch pipette and a single myocyte.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Record baseline late sodium currents (INaL) using a voltage-clamp protocol. A typical
 protocol involves holding the membrane potential at -140 mV and applying a 2-second
 depolarizing pulse to elicit INaL.[8]
- Drug Application:
 - \circ Prepare the desired working concentration of Ranolazine (e.g., 3, 6, 9 μ M) by diluting the stock solution in the extracellular solution.[13]
 - Perfuse the cell with the Ranolazine-containing solution until a steady-state effect is observed.
- Data Acquisition and Analysis:
 - Record INaL in the presence of Ranolazine using the same voltage-clamp protocol.
 - Measure the amplitude of the late current before and after drug application.
 - Calculate the percentage of inhibition of INaL by Ranolazine.

Simulated Ischemia-Reperfusion in Isolated Cardiomyocytes



This protocol outlines a method to assess the protective effects of Ranolazine on intracellular calcium handling during simulated ischemia and reperfusion.

Logical Relationship in Ischemia-Reperfusion Model



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Ranolazine's Cardioprotective Effect in Ischemia

Materials:

- Isolated adult rat ventricular myocytes.[11]
- Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-3 AM).
- Confocal microscope or microfluorimetry setup.
- Field electrical stimulation system.
- Solutions for simulated ischemia and reperfusion.
- Ranolazine stock solution.



Procedure:

- Cell Loading:
 - Isolate adult rat ventricular myocytes.
 - Load the cells with a calcium indicator (e.g., Fura-2 AM) by incubating them in a solution containing the dye.[11]
- Simulated Ischemia-Reperfusion Protocol:
 - Mount the loaded cells in a perfusion chamber on the microscope stage.
 - Record baseline intracellular calcium transients under normal perfusion and electrical stimulation.
 - Induce simulated ischemia by perfusing the cells with an ischemic solution (e.g., low pH, glucose-free, and hypoxic).
 - During the ischemic period, apply Ranolazine at the desired concentration.[11]
 - After the ischemic period, initiate reperfusion by switching back to the normal perfusion solution.
- Data Acquisition and Analysis:
 - Continuously record intracellular calcium levels (e.g., Fura-2 ratio) throughout the experiment.
 - Analyze the data to determine changes in diastolic calcium concentration and the amplitude of calcium transients during ischemia and reperfusion, with and without Ranolazine treatment.
 - Compare the calcium handling parameters between the control and Ranolazine-treated groups to assess the cardioprotective effects.[11]

Safety and Handling



Ranolazine is for research use only. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

This document is intended for research purposes only and does not constitute medical advice.

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